N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of Benzodioxole Ring: The benzodioxole ring can be formed by cyclization of a suitable precursor, such as a catechol derivative, under oxidative conditions.
Coupling Reaction: The final step involves coupling the benzimidazole core with the benzodioxole ring through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of benzimidazole derivatives with reduced functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole class, known for its broad range of biological activities.
2-(methoxymethyl)-1H-benzimidazole: A simpler derivative with similar structural features.
1,3-benzodioxole-5-carboxamide: A compound with a similar benzodioxole ring structure.
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of the benzimidazole core and the benzodioxole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-8-16-19-12-4-3-11(7-13(12)20-16)18-17(21)10-2-5-14-15(6-10)24-9-23-14/h2-7H,8-9H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBZMBKTNFOBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.